

An In-depth Technical Guide to 3-(Pentafluorothio)phenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Pentafluorothio)phenol

Cat. No.: B1362323

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-(Pentafluorothio)phenol**, a unique organofluorine compound with growing interest in various scientific fields, including medicinal chemistry and materials science. This document details its chemical identifiers, physicochemical properties, and insights into its synthesis and reactivity.

Core Identifiers and Properties

3-(Pentafluorothio)phenol, also known as 3-(pentafluorosulfanyl)phenol, is a substituted aromatic compound characterized by the presence of a pentafluorosulfanyl (SF_5) group and a hydroxyl group on the benzene ring.

Table 1: Chemical Identifiers for **3-(Pentafluorothio)phenol**

Identifier	Value
CAS Number	672-31-1
Molecular Formula	$\text{C}_6\text{H}_5\text{F}_5\text{OS}$
Molecular Weight	220.16 g/mol
Synonyms	3-Hydroxyphenylsulfur pentafluoride, 3-(Pentafluorosulfanyl)phenol

Table 2: Physicochemical Properties of **3-(Pentafluorothio)phenol**

Property	Value
Appearance	White to off-white solid
Melting Point	Not available
Boiling Point	Not available
Solubility	Soluble in common organic solvents
pKa	Not available

Synthesis and Reactivity

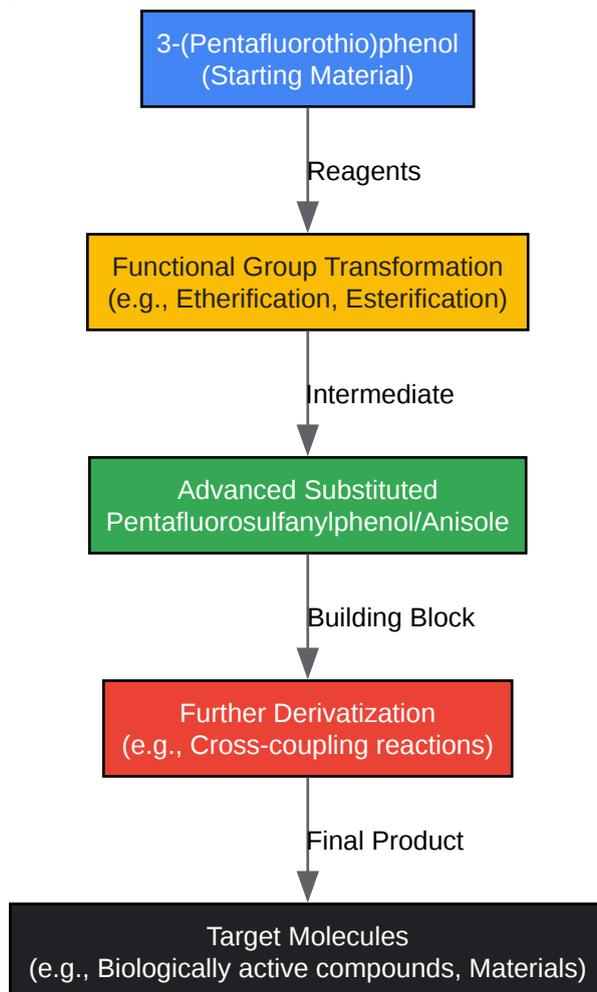
While **3-(Pentafluorothio)phenol** is commercially available, understanding its synthesis provides valuable context for its application and the development of related compounds. The introduction of the pentafluorosulfanyl (SF_5) group onto an aromatic ring is a key step.

General Synthetic Approach

The synthesis of aryl- SF_5 compounds often involves the reaction of an appropriate precursor with sources of the SF_5 group. One common method involves the use of SF_5Cl . For **3-(Pentafluorothio)phenol** specifically, it is often used as a starting material for the synthesis of more complex molecules. For instance, it can be a precursor in the synthesis of advanced substituted pentafluorosulfanylphenols and anisoles, which are valuable building blocks for various scaffolds.^{[1][2]}

A general workflow for the utilization of **3-(Pentafluorothio)phenol** in further synthesis is outlined below:

General Synthetic Workflow Utilizing 3-(Pentafluorothio)phenol



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Caption: Synthetic utility of **3-(Pentafluorothio)phenol**.

Reactivity

The pentafluorosulfanyl group is known for its high stability and electron-withdrawing nature, which influences the reactivity of the aromatic ring. The hydroxyl group can undergo typical reactions of phenols, such as etherification and esterification, allowing for the introduction of various functional groups. The aromatic ring can also participate in electrophilic substitution reactions, with the SF₅ group acting as a meta-directing group.

Experimental Protocols

Detailed experimental protocols for the synthesis of **3-(Pentafluorothio)phenol** are not readily available in the public domain, as it is often sourced commercially. However, protocols for its use as a reactant are described in the literature. For example, the synthesis of advanced substituted 3-pentafluorosulfanylphenols and anisoles starts from commercially available 3-(pentafluorosulfanyl)phenol.[1][2]

A representative experimental procedure for a reaction involving a pentafluorosulfanyl-substituted phenol is the oxidation of 3- and 4-pentafluorosulfanyl-substituted phenols using hydrogen peroxide in sulfuric acid. This reaction leads to the formation of SF₅-substituted muconolactone, maleic, and succinic acids. While this specific example does not start with the 3-isomer, it illustrates the types of transformations that can be performed on this class of compounds.

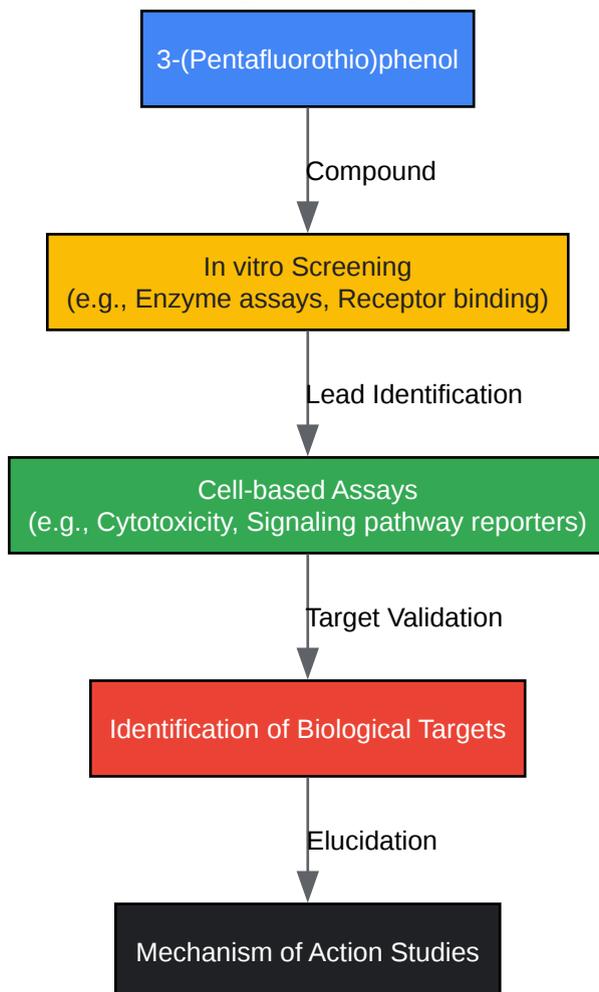
Biological Activity and Signaling Pathways

The biological activity of phenol derivatives is a broad area of research, with many compounds exhibiting antimicrobial, antioxidant, and anticancer properties. However, specific data on the biological activity and mechanism of action of **3-(Pentafluorothio)phenol** are limited in publicly accessible literature. The introduction of the highly electronegative and lipophilic SF₅ group is expected to significantly modulate the biological properties compared to unsubstituted phenol.

Currently, there is no specific information available in the searched scientific literature detailing the direct interaction of **3-(Pentafluorothio)phenol** with any known signaling pathways. Research in this area is ongoing, and the unique properties of the SF₅ group make it an intriguing candidate for investigation in drug discovery programs.

The general mechanism of action for many phenolic compounds involves the disruption of cellular membranes, inhibition of enzymes, or interference with cellular signaling. The potential for **3-(Pentafluorothio)phenol** to interact with biological systems could be explored through a systematic screening process.

Hypothetical Biological Investigation Workflow



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Caption: A potential workflow for biological evaluation.

Conclusion

3-(Pentafluorothio)phenol is a valuable building block in synthetic chemistry, offering a stable and highly functionalized aromatic scaffold. While detailed information on its synthesis and specific biological activities is emerging, its unique combination of a hydroxyl and a pentafluorosulfanyl group presents significant opportunities for the development of novel

pharmaceuticals and advanced materials. Further research is warranted to fully elucidate its biological mechanisms and explore its potential applications in drug development.

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References

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- To cite this document: BenchChem. [An In-depth Technical Guide to 3-(Pentafluorothio)phenol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1362323#3-pentafluorothio-phenol-cas-number-and-identifiers]

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